molecular formula C13H10F3NO3 B3055378 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 64321-70-6

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B3055378
CAS No.: 64321-70-6
M. Wt: 285.22 g/mol
InChI Key: OANGVTYJJMPLQU-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative featuring a unique substitution pattern:

  • Position 2: Ethyl group (steric bulk and lipophilicity).
  • Position 4: Hydroxyl group (hydrogen bonding and acidity).
  • Position 8: Trifluoromethyl group (electron-withdrawing, metabolic stability).
  • Position 3: Carboxylic acid (ionic interactions, solubility modulation).

Properties

IUPAC Name

2-ethyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-8-9(12(19)20)11(18)6-4-3-5-7(10(6)17-8)13(14,15)16/h3-5H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANGVTYJJMPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556433
Record name 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64321-70-6
Record name 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative featuring a trifluoromethyl group and an ethyl group attached to the quinoline ring. It is typically synthesized starting with 2-ethylquinoline-3-carboxylic acid, with the hydroxy group introduced using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Scientific Research Applications

This compound has applications across various scientific disciplines.

Chemistry

  • It serves as a building block in organic synthesis, facilitating the creation of new pharmaceuticals and agrochemicals.
  • It is involved in oxidation, reduction, and substitution reactions using reagents like KMnO4, LiAlH4, and various nucleophiles.

Biology

  • It acts as a probe in biological studies to elucidate cellular processes and interactions.

Medicine

  • This compound shows potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Its mechanism of action involves interactions with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors.

Industry

  • It is used in the manufacture of dyes, pigments, and other industrial chemicals.

This compound exhibits significant antimicrobial properties. Studies show it can inhibit the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae8 µg/mL
Pseudomonas aeruginosa12 µg/mL

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features CAS Number References
2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid 2-Ethyl, 4-OH, 8-CF₃, 3-COOH C₁₃H₁₂F₃NO₃ Enhanced steric hindrance and lipophilicity due to 2-ethyl; acidic 3-COOH. Not available N/A
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid 4-OH, 8-CF₃, 3-COOH C₁₁H₆F₃NO₃ Lacks 2-ethyl; simpler structure with high acidity. 23779-95-5
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 8-CF₃, 3-COOEt C₁₃H₁₀F₃NO₃ Esterified 3-carboxylate improves lipophilicity for membrane permeability. 23851-84-5
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 4-OH, 6-F, 3-COOH C₁₀H₆FNO₃ Fluoro at 6-position alters electronic properties; weaker metabolic stability. 343-10-2
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 8-CF₃, 3-COOEt C₁₃H₉ClF₃NO₃ Chlorine at 4-position reduces hydrogen-bonding potential. 31602-11-6

Functional Group Analysis

Position 2: Ethyl vs. Unsubstituted/Methyl
  • Ethyl’s lipophilicity may enhance membrane permeability but could reduce aqueous solubility compared to smaller substituents .
Position 4: Hydroxyl vs. Chloro
  • The 4-hydroxyl group enables hydrogen bonding, critical for interactions with biological targets. In contrast, chloro-substituted analogs (e.g., Ethyl 4-chloro-8-CF₃-quinoline-3-carboxylate) lack this capability, reducing polarity .
Position 8: Trifluoromethyl vs. Fluoro/Methoxy
  • The 8-trifluoromethyl group offers superior metabolic stability and electron-withdrawing effects compared to 6-fluoro or 8-methoxy derivatives, which may degrade faster in vivo .
Position 3: Carboxylic Acid vs. Ester
  • The 3-carboxylic acid increases solubility in polar solvents and enables salt formation. Its ethyl ester analogs (e.g., Ethyl 4-hydroxy-8-CF₃-quinoline-3-carboxylate) are more lipophilic, favoring absorption in drug delivery .

Biological Activity

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 64321-70-6) is a compound belonging to the quinoline family, characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has been the subject of various studies due to its potential pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

  • Molecular Formula : C13H10F3NO3
  • Molecular Weight : 285.22 g/mol
  • IUPAC Name : this compound
  • Physical State : Solid at room temperature
  • Purity : Typically ≥ 96% .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae8 µg/mL
Pseudomonas aeruginosa12 µg/mL

These values suggest that the compound has a broad-spectrum antibacterial effect, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (oral cancer). The IC50 values for these cell lines are reported as follows:

Cell Line IC50 (µM)
MCF-720.1
KB-V114

The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antiviral Activity

The antiviral properties of quinoline derivatives are gaining attention, particularly in the context of emerging viral infections. Preliminary findings indicate that compounds with similar structures exhibit activity against viruses such as influenza and coronaviruses. For instance, modifications on the quinoline nucleus have shown enhanced inhibition of viral replication while maintaining low cytotoxicity .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of several quinoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions had improved activity compared to their non-fluorinated counterparts, highlighting the significance of fluorine in enhancing biological activity .
  • Anticancer Mechanism Exploration :
    Research into the mechanism by which this compound induces cytotoxicity revealed that it promotes ROS generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid?

A common approach involves cyclocondensation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, synthesized via reduction of nitro precursors. Subsequent nucleophilic addition with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine forms the quinoline core. Hydrolysis of the ethyl ester under basic conditions (e.g., 10% NaOH in methanol) yields the carboxylic acid .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carboxylic acid at ~1700 cm⁻¹).
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography to resolve the dihedral angle between the carboxylic group and quinoline ring, critical for understanding molecular interactions .

Q. How should researchers handle and store this compound to ensure stability?

Store in a tightly sealed container under dry, ventilated conditions at room temperature. Avoid moisture, static discharge, and high temperatures. Use PPE (gloves, eye protection) during handling. Stability data indicate no decomposition under inert atmospheres .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence the compound’s biological activity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Studies on analogous 8-trifluoromethyl quinolines demonstrate increased antibacterial potency by disrupting DNA gyrase binding (e.g., MIC values <0.5 µg/mL against E. coli). The group also alters enzyme kinetics by inducing steric hindrance and electronic effects .

Q. What strategies optimize the yield of the ethyl ester intermediate during synthesis?

  • Use diphenyl ether as a high-boiling solvent (reflux at 180°C) to improve cyclization efficiency.
  • Employ polyphosphoric acid (PPA) catalysis for lactamization, achieving yields up to 60% for intermediates.
  • Optimize hydrolysis conditions (e.g., 10% NaOH in methanol at 25°C for 4 hours) to minimize side reactions .

Q. Are there contradictions in the compound’s reactivity under different pH conditions?

The carboxylic acid group exhibits pH-dependent solubility:

  • Deprotonated state (pH >5): Enhanced aqueous solubility.
  • Acidic conditions (pH <3): Precipitation occurs, critical for formulation. Stability studies show no degradation within pH 2–8 at 25°C over 72 hours .

Q. What computational methods predict the compound’s interaction with bacterial topoisomerases?

  • Molecular docking using crystal structures of DNA gyrase (e.g., PDB 1KZN) to model binding affinities.
  • Molecular dynamics (MD) simulations to assess hydrogen bonding with Ser84 and Asp88 residues.
  • Binding free energy (ΔG) calculations correlate with experimental MIC values (R² >0.85) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

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